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D-Xylose-5-C-d2

Cat. No.: B1161298
M. Wt: 151.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Xylose-5-C-d2 is a chemically defined, deuterated analog of D-xylose, where two hydrogen atoms at the 5-carbon position are replaced with deuterium. This stable isotopically labeled compound is designed for use as an analytical standard in High-Performance Liquid Chromatography (HPLC) applications, facilitating precise quantification and method validation in complex matrices . It also serves as a critical tool in pharmaceutical and biochemical research, aiding in the development and analysis of new drugs and metabolic studies . Deuterated compounds like this compound are invaluable in mass spectrometry and NMR spectroscopy, where they act as internal standards to improve analytical accuracy and track metabolic pathways. The incorporation of deuterium allows researchers to investigate the mechanisms of pentose sugar metabolism, a key area of study in biofuel production where D-xylose is a major component of lignocellulosic biomass . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for complete handling and hazard information .

Properties

Molecular Formula

C₅H₉DO₅

Molecular Weight

151.14

Origin of Product

United States

Synthetic Methodologies for D Xylose 5 C D2

Chemical Synthesis Approaches for Deuterated Carbohydrates

The chemical synthesis of deuterated carbohydrates hinges on the strategic application of stereoselective reactions and the use of protecting groups to isolate specific positions for isotopic labeling.

Stereoselective Deuteration Strategies at Terminal Positions

The introduction of deuterium (B1214612) at a terminal position, such as C-5 of D-xylose, can be achieved through a sequence of oxidation and stereoselective reduction. This approach is analogous to methods used for the synthesis of other terminally deuterated sugars, like (S)-D-(6-²H₁)-glucose. nih.gov A plausible synthetic route for D-Xylose-5-C-d2 would involve the following key steps:

Selective Protection: The hydroxyl groups at C-1, C-2, C-3, and C-4 of a suitable D-xylose precursor must be protected to leave the primary hydroxyl group at C-5 accessible.

Oxidation: The primary alcohol at C-5 is oxidized to an aldehyde.

Stereoselective Reduction: The resulting aldehyde is then reduced using a deuterated reducing agent. The choice of reducing agent and reaction conditions is critical to control the stereochemistry at the newly formed stereocenter. For the synthesis of (S)-D-(6-²H₁)-glucose, (R)-(+)-Alpine-Borane was used for stereoselective reduction. nih.gov A similar chiral reducing agent would be employed to stereoselectively deliver a deuterium atom to the C-5 aldehyde of the protected xylose intermediate.

Deprotection: Removal of the protecting groups yields the final this compound.

The stereoselectivity of the reduction step is paramount and is influenced by the steric hindrance of the protecting groups on the carbohydrate ring and the specific nature of the chiral reducing agent. nih.gov

Derivatization and Protective Group Chemistry for Selective Labeling

The success of the chemical synthesis of this compound is highly dependent on a robust protecting group strategy. wiley-vch.deresearchgate.net Due to the presence of multiple hydroxyl groups with similar reactivity in carbohydrates, a careful sequence of protection and deprotection steps is necessary to isolate the C-5 position for modification. researchgate.net

A potential strategy for the selective protection of D-xylose could involve:

Formation of a cyclic acetal (B89532): Reaction of D-xylose with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can selectively protect the C-1, C-2, and C-3, C-4 hydroxyl groups, depending on the reaction conditions. For instance, benzylidene acetals are commonly used to mask C-4 and C-6 diols in hexoses, and similar principles can be applied to pentoses. wiley-vch.de

Use of bulky protecting groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, can be used to selectively protect the primary C-5 hydroxyl group due to its lower steric hindrance compared to the secondary hydroxyls. wiley-vch.de

Orthogonal protecting groups: To achieve the desired selectivity, a combination of orthogonal protecting groups may be necessary. These are groups that can be removed under different conditions, allowing for sequential deprotection and modification of specific hydroxyl groups. ntnu.no

The choice of protecting groups not only dictates the regioselectivity of the subsequent reactions but can also influence the reactivity and stereochemical outcome of the deuteration step. nih.gov

StepReagent/Protecting GroupTarget Hydroxyl GroupsRationale
1Acetone/Acid CatalystC-1, C-2 and C-3, C-4Formation of isopropylidene ketals to protect the cis-hydroxyl groups.
2Silyl Halide (e.g., TBDMS-Cl)C-5Selective protection of the less sterically hindered primary alcohol.
3Deprotection of AcetalC-1, C-2, C-3, C-4Selective removal of the acetal to allow for further modifications if needed, while the C-5 remains protected.

Chemoenzymatic and Enzymatic Synthesis Routes for this compound Precursors

Enzymatic and chemoenzymatic methods offer high regio- and stereoselectivity, often under mild reaction conditions, making them attractive alternatives to purely chemical syntheses. nih.gov A key enzymatic reaction that can be exploited for the synthesis of this compound is the conversion of UDP-D-glucuronic acid to UDP-xylose, catalyzed by UDP-xylose synthase. nih.gov

When this enzymatic reaction is carried out in D₂O, deuterium is stereospecifically incorporated at the C-5 position of the resulting UDP-xylose. nih.gov This provides a direct route to a precursor of this compound. The subsequent steps would involve the enzymatic or chemical cleavage of the UDP moiety to release the free this compound.

Another potential chemoenzymatic route involves the synthesis of D-xylulose 5-phosphate from D-xylose. nih.gov While this specific pathway may not directly lead to C-5 deuteration, it highlights the potential of using enzymes like xylose isomerase and xylulokinase for modifications of the xylose backbone. nih.gov A modified enzymatic system could potentially be designed to incorporate deuterium at the C-5 position during the synthesis of a xylose precursor.

EnzymeSubstrateProductDeuterium SourceKey Advantage
UDP-xylose synthaseUDP-D-glucuronic acidUDP-xylose-5-dD₂O (solvent)High stereospecificity of deuterium incorporation at C-5. nih.gov
Xylose IsomeraseD-xyloseD-xylulose-Potential for use in a multi-enzyme system for deuterated precursor synthesis. nih.gov
XylulokinaseD-xyluloseD-xylulose 5-phosphate-Phosphorylation of a xylose precursor, which could be a step in a longer synthetic pathway. nih.gov

Purification and Spectroscopic Characterization of Synthesized this compound

Following synthesis, this compound must be purified and its structure confirmed. Purification of carbohydrates is typically achieved using chromatographic techniques. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., an amino-functionalized column) is a common method for the purification of monosaccharides. Gel filtration chromatography can also be used to separate the product from enzymes and larger molecules. nih.gov

Spectroscopic methods are then used to confirm the identity and isotopic labeling of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most direct evidence for deuteration at C-5 would be the disappearance or significant reduction in the intensity of the signals corresponding to the C-5 protons. The coupling patterns of the remaining protons, particularly the H-4 proton, would also be altered. nih.gov

²H NMR: A signal in the deuterium NMR spectrum would confirm the presence of deuterium in the molecule.

¹³C NMR: The resonance of the C-5 carbon would show a characteristic splitting pattern due to coupling with the deuterium atom, and the signal would be shifted slightly upfield compared to the unlabeled compound.

Mass Spectrometry (MS): Mass spectrometry would show an increase in the molecular weight of the compound by two mass units compared to unlabeled D-xylose, confirming the incorporation of two deuterium atoms. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.

TechniqueExpected Observation for this compound
¹H NMRDisappearance or significant reduction of H-5 proton signals.
¹³C NMRUpfield shift and splitting of the C-5 signal.
Mass SpectrometryMolecular ion peak at [M+2] relative to unlabeled D-xylose.

Applications of D Xylose 5 C D2 in Elucidating Biochemical Pathways

Metabolic Flux Analysis in Microbial Systems

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. creative-proteomics.comcortecnet.com D-Xylose-5-C-d2 is particularly valuable in MFA studies of microorganisms, providing a window into the central carbon metabolism.

Tracing Carbon Flow and Pentose (B10789219) Phosphate (B84403) Pathway Intermediates

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing essential molecules like NADPH, which provides reducing power for various biosynthetic reactions, and precursors for nucleotide and amino acid synthesis. creative-proteomics.comgithub.ionih.gov D-Xylose, after being converted to D-xylulose and then phosphorylated, enters the PPP as D-xylulose-5-phosphate. frontiersin.orgwikipedia.org

By using this compound as a tracer, researchers can follow the path of the labeled carbon through the various intermediates of the PPP. This allows for the precise determination of the flux through different branches of the pathway. For instance, the label can be tracked as D-xylulose-5-phosphate is converted to other key intermediates like ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate. github.io This information is critical for understanding how cells allocate carbon resources under different growth conditions. creative-proteomics.com

Investigating D-Xylose Fermentation and Catabolic Pathways in Yeasts and Bacteria

D-xylose is the second most abundant sugar in nature, primarily found in lignocellulosic biomass. frontiersin.orgresearchgate.net Many microorganisms have evolved diverse pathways to metabolize this pentose sugar. The use of this compound has been instrumental in dissecting these complex catabolic routes.

Microorganisms utilize several distinct pathways for D-xylose catabolism:

Oxido-reductase Pathway: Found predominantly in eukaryotic microbes like yeasts, this pathway involves the enzymes xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) to convert D-xylose to D-xylulose. wikipedia.orgacs.org

Isomerase Pathway: Common in prokaryotes, this pathway uses the enzyme xylose isomerase to directly convert D-xylose to D-xylulose. wikipedia.orgencyclopedia.pub

Weimberg Pathway (Oxidative): This pathway involves the oxidation of D-xylose to α-ketoglutarate. wikipedia.orgresearchgate.netresearchgate.net

Dahms Pathway (Oxidative): Another oxidative route that ultimately leads to pyruvate (B1213749) and glycolaldehyde. researchgate.netresearchgate.net

Isotopic labeling with this compound allows researchers to differentiate and quantify the activity of these concurrent pathways within a single organism. By analyzing the isotopic signature of downstream metabolites, the relative contribution of each pathway to xylose consumption can be determined. This has been particularly important in studying fermentation processes, where the efficiency of converting xylose to valuable products like ethanol (B145695) is of great interest. nrel.govnih.govresearchgate.net

Table 1: Key Enzymes in Major D-Xylose Catabolic Pathways

Pathway Key Enzyme(s) Organism Type
Oxido-reductase Xylose Reductase (XR), Xylitol Dehydrogenase (XDH) Eukaryotic Microorganisms (e.g., Yeasts)
Isomerase Xylose Isomerase (XI) Prokaryotes (e.g., Bacteria)
Weimberg D-xylose dehydrogenase, Xylonolactonase, Xylonate dehydratase Prokaryotic Microorganisms
Dahms D-xylose dehydrogenase, Xylonolactonase, Xylonate dehydratase Prokaryotic Microorganisms

Elucidating Metabolic Re-routing in Genetically Engineered Microorganisms

The ability to genetically engineer microorganisms has opened up new avenues for producing biofuels and biochemicals from renewable resources like xylose. universiteitleiden.nl However, introducing foreign genes and pathways can have unintended consequences on the host's metabolism. This compound is a vital tool for understanding and optimizing these engineered strains.

By tracing the metabolic fate of the labeled xylose, scientists can assess the efficiency of the engineered pathway and identify any metabolic bottlenecks or competing pathways that might be diverting carbon away from the desired product. frontiersin.orguniversiteitleiden.nl For example, in efforts to engineer Saccharomyces cerevisiae (a yeast that cannot naturally ferment xylose) for ethanol production from xylose, isotopic tracers have been used to quantify the flux through the newly introduced xylose utilization pathway versus native metabolic routes. nih.gov This information is invaluable for further metabolic engineering efforts to re-route carbon flow towards the desired product, thereby improving yield and productivity. universiteitleiden.nl

Pathway Studies in Plant and Non-Human Animal Models

The applications of this compound extend beyond the microbial world, offering insights into the metabolism of plants and animals.

Analysis of Carbohydrate Metabolism in Specific Plant Tissues or Cell Lines

Xylose is a major component of hemicellulose, a key structural polysaccharide in plant cell walls. frontiersin.org Understanding how plants synthesize, modify, and degrade xylose is crucial for fields ranging from agriculture to biofuel production. This compound can be supplied to plant tissues or cell cultures to trace the incorporation of xylose into various cell wall components and to study the dynamics of carbohydrate metabolism. mit.edu This can reveal, for example, the pathways involved in the synthesis of xylan, a major hemicellulose polymer.

Role in Terpenoid Biosynthesis Pathways via the Methylerythritol Phosphate (MEP) Pathway

Terpenoids are a vast and diverse class of natural products with a wide range of biological functions and commercial applications. d-nb.infomdpi.com In plants and many bacteria, the biosynthesis of terpenoid precursors, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), occurs through the methylerythritol 4-phosphate (MEP) pathway. d-nb.inforesearchgate.net

The first committed step of the MEP pathway involves the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). mdpi.commdpi.com While not a direct precursor, the structural similarity of D-xylose to D-xylulose allows for its metabolic products to enter and be traced through this pathway. By feeding this compound and analyzing the labeling patterns in downstream terpenoids, researchers can investigate the regulation and flux through the MEP pathway. mit.edu This provides valuable information on how plants control the production of these important compounds. mdpi.com

Interrogation of Dynamic Enzyme-Substrate Interactions within Intact Biological Systems

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, allowing researchers to move from static snapshots to dynamic representations of biochemical processes. This compound, a deuterated isotopologue of D-xylose, serves as a powerful tracer for interrogating the intricate and dynamic interactions between enzymes and substrates within the complex, unperturbed environment of intact biological systems. By introducing this labeled sugar, scientists can track the flow of deuterium (B1214612) atoms through metabolic networks, providing quantitative insights into reaction rates, pathway fluxes, and the regulatory mechanisms that govern them in vivo.

The primary advantage of using a stable, non-radioactive isotope like deuterium is the ability to introduce it directly into living cells or organisms and monitor its metabolic fate without perturbing the system's physiology. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to distinguish and quantify this compound and its downstream deuterated products. vulcanchem.comsigmaaldrich.com This approach enables the direct measurement of enzyme activity as it occurs within the cellular milieu, subject to endogenous concentrations of substrates, products, and allosteric effectors.

Dynamic Metabolic Flux Analysis (DMFA)

A key application for this compound is in dynamic metabolic flux analysis (DMFA), a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions in non-steady-state conditions. creative-proteomics.com In a typical experiment, a biological system, such as a microbial culture engineered to metabolize xylose, is fed this compound. researchgate.netnih.gov Samples are then collected at various time points to track the incorporation of the deuterium label into downstream metabolites.

Using liquid chromatography-mass spectrometry (LC-MS), researchers can measure the time-dependent changes in the concentrations of deuterated intermediates of the xylose catabolic pathway, such as D-xylulose-5-phosphate, and subsequent products of the pentose phosphate pathway. nih.govmdpi.com The rate at which the deuterium label appears in these successive compounds provides a direct, quantitative measure of the in vivo catalytic rates of enzymes like xylose isomerase and xylulokinase. mdpi.comcreative-proteomics.com This allows for a precise understanding of how metabolic fluxes are distributed and dynamically regulated in response to genetic or environmental changes. creative-proteomics.comfrontiersin.org

Research Findings

Kinetic parameters determined from in vitro studies form a basis for interpreting in vivo flux data. The Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat) are fundamental properties of an enzyme. Investigating these parameters in deuterated solvent systems (D₂O) also provides insights into reaction mechanisms, such as the role of proton transfer steps. nih.gov

Below is a table summarizing representative in vitro kinetic data for xylose isomerase from different organisms. These values provide a benchmark for in vivo studies aimed at understanding how the cellular context influences enzyme-substrate dynamics.

researchgate.netnih.govcore.ac.ukescholarship.orgresearchgate.net
EnzymeSource OrganismKₘ for D-xylose (mM)kcat (s⁻¹) or Specific Activity (U/mg)Optimal pHOptimal Temperature (°C)Reference
D-xylose IsomerasePiromyces sp. E22216.2 s⁻¹7.065
D-xylose IsomeraseStreptomyces rubiginosus5.0 (in D₂O)3.3 s⁻¹ (in D₂O)8.025
D-xylose IsomeraseArthrobacter sp.149.414.7 s⁻¹ (881.1 min⁻¹)6.580
D-xylose IsomeraseOdontotaenius disjunctus (gut microbe)26.911.7 U/mg7.550
D-xylose IsomeraseCaulobacter crescentus0.4312.5 s⁻¹7.537

Deuterium Metabolic Imaging (DMI)

An emerging and powerful extension of these tracer studies is Deuterium Metabolic Imaging (DMI). This non-invasive technique uses magnetic resonance spectroscopy (MRS) to visualize the spatial distribution and metabolic conversion of deuterated substrates in real-time within living organisms. columbia.edunih.gov By administering this compound, it would be theoretically possible to map the regions of active xylose metabolism in tissues or organs. DMI could reveal metabolic heterogeneity, for example, showing how different cell populations within a complex tissue utilize xylose, providing the ultimate view of dynamic enzyme-substrate interactions in a completely intact and unperturbed biological system. columbia.edu

Mechanistic Studies of Enzymatic Reactions Utilizing D Xylose 5 C D2

Probing Reaction Mechanisms with Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are changes in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. libretexts.org Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage. libretexts.orgprinceton.edu These effects serve as sensitive probes of transition state structure and reaction mechanisms. princeton.edu

Deuterium (B1214612) Isotope Effects on D-Xylose Reductase Activity and Co-factor Specificity

D-xylose reductase (XR) catalyzes the reduction of D-xylose to xylitol (B92547), a key step in xylose utilization by many microorganisms. wikipedia.org This enzyme typically utilizes NADPH or NADH as a cofactor. wikipedia.org Studies using deuterated substrates have been instrumental in understanding the catalytic mechanism and cofactor specificity of XR.

For instance, transient-state and steady-state kinetic studies on xylose reductase from the yeast Candida tenuis have utilized deuterated coenzymes to probe the hydride transfer step. nih.gov Primary deuterium isotope effects on kcat and kcat/Kxylose were observed to be 1.55 and 2.09, respectively, in H2O, and 1.26 and 1.58 in D2O. nih.gov These findings suggest that hydride transfer is a partially rate-limiting step in the carbonyl reduction mechanism. nih.gov The absence of a deuterium solvent isotope effect on kcat/Kxylose further indicates that proton transfer follows the hydride transfer step. nih.gov

The cofactor specificity of D-xylose reductases varies among different organisms. Most XRs show a strict requirement for NADPH, while some exhibit dual specificity for both NADPH and NADH, and a few even prefer NADH. expasy.orgexpasy.orgnih.gov Site-directed mutagenesis studies have revealed that specific amino acid residues play a crucial role in determining this cofactor preference. For example, a Lys residue within the IPKS motif is important for NADPH binding. uu.nl Furthermore, cofactor binding can induce conformational changes in the active site that enhance substrate specificity, as seen in the xylose reductase from Debaryomyces hansenii. nih.gov While the apoenzyme binds both D-xylose and the non-substrate L-rhamnose with similar affinity, the holoenzyme (with NADPH bound) does not bind L-rhamnose, thereby preventing its competitive inhibition of D-xylose reduction. nih.gov

Table 1: Kinetic Isotope Effects on D-Xylose Reductase from Candida tenuis

Parameter Value in H₂O Value in D₂O
Dkcat 1.55 ± 0.09 1.26 ± 0.06
D(kcat/Kxylose) 2.09 ± 0.31 1.58 ± 0.17

Data from nih.gov

Isotope Effects in D-Xylose Isomerase Catalysis

D-xylose isomerase (XI) catalyzes the reversible isomerization of D-xylose to D-xylulose. mdpi.com This enzyme is of significant industrial interest for the production of high-fructose corn syrup and for biofuel production from lignocellulosic biomass. mdpi.com The mechanism of XI has been extensively studied, with deuterium isotope effects providing crucial insights.

Studies using D-[2-²H]glucose, an analog of D-xylose, have shown a normal primary kinetic deuterium isotope effect on the XI-catalyzed isomerization. nih.govresearchgate.net This indicates that the intramolecular hydride transfer from C2 to C1 is the rate-determining step, rather than the initial ring-opening of the sugar. researchgate.netnih.govresearchgate.net The reaction is believed to proceed through a metal-catalyzed hydride shift mechanism. nih.govresearchgate.net Neutron crystallography studies have further illuminated the roles of specific active site residues and metal ions in the catalytic cycle, including the movement of hydrogen atoms during the reaction. acs.orgill.eu

Investigations into the XI-catalyzed isomerization of D-glyceraldehyde (DGA) in D₂O revealed that the reaction yields both [1-¹H]-dihydroxyacetone (DHA) and [1-²H]-DHA, indicating that both intramolecular hydride transfer and proton transfer with deuterium incorporation from the solvent occur. nih.gov This contrasts with the isomerization of [2-³H]-glucose, where tritium (B154650) transfer to the solvent is extremely rare. nih.gov

Investigating Other D-Xylose-Utilizing Enzymes (e.g., Xylulokinase, D-Xylono-γ-lactonase, D-Xylonate Dehydratases)

Beyond reductase and isomerase, other enzymes are involved in the metabolic pathways of D-xylose.

Xylulokinase: This enzyme catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate. nih.govrcsb.org In some bacteria, xylulokinase can also phosphorylate 1-deoxy-D-xylulose, a precursor for the biosynthesis of thiamine, pyridoxal, and terpenoids. ebi.ac.uk While specific studies using D-xylose-5-C-d2 with xylulokinase are not prominent in the search results, kinetic isotope effect studies on related enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) have been performed. nih.govnih.gov For DXR, secondary KIEs using [3-²H]- and [4-²H]-DXP provided evidence for a retroaldol/aldol rearrangement mechanism, with the cleavage of the C3-C4 bond being the rate-limiting step. nih.govnih.gov

D-Xylono-γ-lactonase and D-Xylonate Dehydratases: In some oxidative pathways, D-xylose is converted to D-xylonate. mdpi.com This can involve the action of D-xylose dehydrogenase and a D-xylono-γ-lactonase (or spontaneous hydrolysis) to form D-xylonate. mdpi.com D-xylonate is then dehydrated by D-xylonate dehydratase to 2-keto-3-deoxy-D-xylonate. mdpi.comwikipedia.org Different families of D-xylonate dehydratases exist, belonging to either the enolase superfamily or the IlvD/EDD superfamily. mdpi.com While direct mechanistic studies using this compound on these specific enzymes were not found, the general approach of using deuterated substrates to probe dehydratase mechanisms is established. For example, studies on dTDP-glucose 4,6-dehydratase have utilized deuterium-labeled substrates to investigate proton exchange at C5. wisc.edu

Deuterium as a Probe for Proton Transfer Events in Enzyme Active Sites

Deuterium labeling, in conjunction with techniques like neutron crystallography, is invaluable for identifying proton transfer pathways within an enzyme's active site. mdpi.compreprints.org The ability to directly visualize deuterium atoms provides unambiguous information about the protonation states of catalytic residues and water molecules. mdpi.compreprints.org

In the case of D-xylose isomerase, neutron crystallography studies have been pivotal. mdpi.compreprints.org These studies have allowed for the direct observation of hydronium ions, deuteroxide ions, and deuterons within the active site at different stages of the catalytic cycle. mdpi.compreprints.orgresearchgate.net For example, a neutron structure of XI with the product D-xylulose bound showed that a catalytic water molecule becomes a hydroxyl anion. researchgate.net Furthermore, these studies have confirmed the double protonation of a key histidine residue (His53) at the active site, supporting an acid-catalyzed ring-opening mechanism. buffalo.edu The combination of deuterium labeling and neutron diffraction has provided a detailed picture of the hydrogen transfer network that facilitates the isomerization reaction. ill.eu

Table 2: Chemical Compounds Mentioned

Compound Name
D-Xylose
This compound
D-Xylulose
Xylitol
D-Glucose
D-[2-²H]glucose
D-Fructose
L-Rhamnose
D-Glyceraldehyde
Dihydroxyacetone
[1-¹H]-Dihydroxyacetone
[1-²H]-Dihydroxyacetone
[2-³H]-Glucose
D-Xylulose-5-phosphate
1-Deoxy-D-xylulose
1-Deoxy-D-xylulose-5-phosphate
[3-²H]-1-Deoxy-D-xylulose-5-phosphate
[4-²H]-1-Deoxy-D-xylulose-5-phosphate
D-Xylono-γ-lactone
D-Xylonate
2-Keto-3-deoxy-D-xylonate
dTDP-glucose
Farnesyl pyrophosphate
NADPH
NADH
ATP

Advanced Analytical Techniques for D Xylose 5 C D2 and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structure Determination

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. iosrjournals.org In the context of isotopic labeling, it allows for the precise localization and quantification of isotopes within a molecule.

¹H-NMR and ¹³C-NMR for Labeled Metabolite Identification and Quantification

One-dimensional ¹H-NMR and ¹³C-NMR are fundamental tools for identifying and quantifying metabolites. The introduction of a deuterium (B1214612) atom at the C-5 position of D-xylose induces noticeable changes in the NMR spectra of both the parent molecule and its subsequent metabolic products.

In ¹H-NMR, the protons directly attached to the deuterated carbon (C-5) would be absent. Furthermore, protons on adjacent carbons (e.g., at C-4) would exhibit a simplification of their splitting patterns due to the replacement of a neighboring proton with a deuteron. An isotopic chemical shift effect may also be observed, where the resonance of nearby protons is shifted slightly upfield. nih.gov By comparing the ¹H-NMR spectrum of metabolites from an organism fed with D-Xylose-5-C-d2 to a control, the presence and concentration of labeled metabolites can be determined.

Similarly, in ¹³C-NMR spectroscopy, the signal for the deuterated carbon (C-5) will be significantly broadened and reduced in intensity due to the quadrupolar nature of the deuterium nucleus and the C-D coupling. This distinct spectral feature serves as a clear marker for the C-5 position originating from this compound. The chemical shifts of neighboring carbons may also be slightly altered.

Table 1: Expected ¹H-NMR and ¹³C-NMR Spectral Changes for this compound and a Hypothetical Metabolite

NucleusThis compoundHypothetical Labeled Metabolite (e.g., Labeled Xylulose-5-phosphate)
¹H Absence of H-5 signals. Altered splitting for H-4.Absence or altered signals corresponding to the portion of the molecule derived from C-5 of D-xylose.
¹³C Broadened and attenuated signal for C-5.Broadened and attenuated signal for the carbon atom derived from C-5 of D-xylose.

This table is illustrative and based on established NMR principles. Actual chemical shifts would vary based on experimental conditions.

2D NMR Approaches (e.g., HSQC, HMBC, COSY) for Positional Enrichment Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the position of isotopic labels in complex metabolites. iosrjournals.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. hmdb.ca In the HSQC spectrum of a metabolite derived from this compound, the absence of a cross-peak corresponding to the C-5 position confirms the presence of the deuterium label.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). libretexts.org This is particularly useful for confirming the position of the label in larger metabolites where direct one-bond correlation is not sufficient. For instance, correlations from protons on C-4 to the deuterated C-5 in a metabolite would be altered or absent.

Correlation Spectroscopy (COSY): COSY reveals proton-proton coupling networks within a molecule. libretexts.org In metabolites of this compound, the COSY spectrum would show a lack of correlation between the H-4 proton and a proton at the C-5 position, thus pinpointing the location of the deuterium incorporation.

Table 2: Application of 2D NMR Techniques in Positional Enrichment Analysis of this compound Metabolites

2D NMR TechniqueExpected Observation for a Labeled MetaboliteInformation Gained
HSQC Missing cross-peak for the C-5/H-5 pair.Confirms deuterium incorporation at the C-5 position.
HMBC Altered or absent long-range correlations to C-5.Verifies the position of the label within the carbon skeleton.
COSY Disruption of the H-4/H-5 coupling correlation.Provides evidence of deuteration at C-5 through the proton network.

This table outlines the general principles of how 2D NMR is applied. The specific correlations would depend on the structure of the metabolite.

Mass Spectrometry (MS) in Quantitative Flux Analysis and Isotopic Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is particularly well-suited for tracing the metabolic fate of isotopically labeled substrates like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a robust technique for the analysis of volatile and semi-volatile metabolites. rsc.org For the analysis of sugars and their phosphorylated derivatives, a chemical derivatization step is typically required to increase their volatility. When metabolites derived from this compound are analyzed by GC-MS, the presence of the deuterium label results in a mass shift in the resulting fragment ions. By comparing the mass spectra of metabolites from labeled and unlabeled experiments, it is possible to identify which metabolites have incorporated the deuterium and to quantify the extent of labeling.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a powerful tool for analyzing complex biological mixtures without the need for extensive sample cleanup or derivatization. The liquid chromatography step separates the metabolites, which are then ionized and analyzed by tandem mass spectrometry. In an LC-MS/MS experiment, a specific precursor ion (a labeled metabolite) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the identity of the metabolite and to pinpoint the location of the isotopic label. The high selectivity and sensitivity of LC-MS/MS make it ideal for tracking the flow of the deuterium label from this compound through intricate metabolic networks.

High-Resolution Mass Spectrometry for Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of ions with very similar masses. This capability is crucial for analyzing the isotopic distribution in metabolites. When an organism is fed this compound, the resulting metabolites will exist as a mixture of isotopologues (molecules that differ only in their isotopic composition). HRMS can resolve and quantify the relative abundance of each isotopologue, providing a detailed picture of metabolic flux and pathway activity. For example, it can distinguish between a metabolite that has incorporated one deuterium atom versus one that has incorporated two, or a metabolite that has incorporated a ¹³C atom versus one with two deuterium atoms, based on their precise mass differences.

Table 3: Comparison of Mass Spectrometry Techniques for this compound Metabolite Analysis

TechniquePrimary ApplicationAdvantages
GC-MS Profiling of volatile and derivatized metabolites.High chromatographic resolution, extensive spectral libraries. rsc.org
LC-MS/MS Analysis of complex mixtures, targeted quantification.High sensitivity and selectivity, suitable for non-volatile compounds.
HRMS Isotope distribution analysis, formula determination.High mass accuracy, resolving power to distinguish isotopologues.

Enzymatic and Spectrophotometric Assays Enhanced by Isotopic Discrimination

The analysis of this compound and its metabolic products leverages both traditional and advanced analytical techniques. While standard enzymatic and spectrophotometric assays provide a baseline for quantification, the true analytical power is unlocked through methods that exploit the isotopic label at the C-5 position. This "isotopic discrimination" allows for highly specific and sensitive tracking of the molecule through complex biological systems, providing insights into reaction mechanisms and metabolic fluxes that are unattainable with its unlabeled counterpart. These enhanced assays typically couple an enzymatic reaction with a sophisticated detection method, such as mass spectrometry or nuclear magnetic resonance spectroscopy.

The foundational principle of many xylose assays is the enzymatic conversion of D-xylose and the subsequent spectrophotometric measurement of a coenzyme. A common method involves the enzyme β-xylose dehydrogenase (β-XDH), which catalyzes the oxidation of β-D-xylose to D-xylonic acid. This reaction is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. megazyme.com The formation of NADH is directly proportional to the amount of D-xylose consumed and can be quantified by monitoring the increase in absorbance at a wavelength of 340 nm. megazyme.comnih.gov For this compound, this basic spectrophotometric readout can be combined with mass spectrometry to differentiate the labeled substrate and its products from the unlabeled endogenous pool.

Table 1: Comparison of Standard and Isotope-Enhanced Analytical Approaches for D-Xylose This is an interactive table. You can sort and filter the data.

Feature Standard Enzymatic/Spectrophotometric Assay Isotope-Enhanced Assay (e.g., LC-MS, NMR)
Analyte Total D-Xylose This compound and its specific metabolites
Primary Principle Enzyme-catalyzed reaction leading to a colorimetric or fluorescent signal. Isotopic label (deuterium) serves as a tracer and mass/spectral differentiator.
Detection Method Spectrophotometry (e.g., Absorbance at 340 nm for NADH). megazyme.com Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wisc.edunih.gov
Key Output Total concentration of the analyte. Metabolic flux, reaction kinetics, kinetic isotope effects, structural elucidation. wisc.eduunl.edu

| Enhancement | N/A | Ability to distinguish the labeled molecule from the natural pool and probe specific bond dynamics. vulcanchem.com |

Detailed Research Findings

Research into the metabolism of xylose and related sugar derivatives has significantly benefited from the use of deuterium labeling to probe enzymatic mechanisms. The substitution of hydrogen with deuterium at a specific position can alter the rate of an enzymatic reaction if a bond to that position is involved in a rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org While direct KIE studies on this compound are not extensively documented in isolation, the principles derived from related enzyme systems are highly applicable. For instance, studies on xylose isomerase have suggested that interactions with the C-5 hydroxyl group are critical for stabilizing the transition state, indicating that isotopic substitution at this position is a valuable tool for mechanistic investigation. nih.gov

A key metabolic pathway involving xylose is its synthesis from UDP-glucuronic acid, a reaction catalyzed by UDP-glucuronic acid decarboxylase (UXS). researchgate.netuniprot.org This enzyme is crucial for producing UDP-xylose, a vital precursor for glycosaminoglycan biosynthesis. science.govebi.ac.uk Mechanistic studies of related enzymes demonstrate the power of using C-5 deuterated substrates. For example, in studies of dTDP-glucose 4,6-dehydratase, which catalyzes a similar transformation, mass spectrometry was used to quantify the rate of solvent hydrogen exchange at the C-5 position of substrates like dTDP-xylose-5-d1. wisc.edu These experiments provide precise data on the kinetics of individual steps within the catalytic cycle, such as enolization, which would be impossible to measure without the isotopic label.

The data below, adapted from studies on a related enzyme system, illustrates how deuterium labeling at the C-5 position allows for the quantification of specific reaction kinetics. wisc.edu

Table 2: Research Findings on C-5 Solvent Hydrogen Exchange Rates in dTDP-sugar Analogs This is an interactive table. You can sort and filter the data.

Enzyme Variant Substrate/Product Measured Exchange Rate (s⁻¹) Implication
Wild-type dTDP-4-keto-6-deoxyglucose-5-d1 > 0.3 Rapid exchange at the C-5 position in the product analog.
Wild-type dTDP-xylose-5-d1 0.001 Very slow exchange, indicating tight control of the reaction intermediate.
D135A Mutant dTDP-xylose-5-d1 0.002 Mutation of a key active site residue slightly increases the exchange rate.

Data adapted from studies on dTDP-glucose 4,6-dehydratase, demonstrating the utility of C-5 deuterated substrates in probing enzyme mechanisms. wisc.edu

The use of this compound in enzymatic assays allows for the precise determination of kinetic isotope effects, which serve to elucidate reaction mechanisms. By comparing the reaction rates of the deuterated (heavy) substrate with the non-deuterated (light) substrate, researchers can identify rate-determining steps. unl.edu

Table 3: Conceptual Interpretation of Kinetic Isotope Effects (KIE) in Assays with this compound This is an interactive table. You can sort and filter the data.

KIE Value (k_light / k_heavy) Interpretation Example Mechanistic Implication
~ 1 No primary KIE observed. Cleavage of the C-5 hydrogen/deuterium bond is not part of the rate-determining step of the reaction.
> 1 (Normal KIE) A normal KIE is observed. The C-H/C-D bond is being broken or rehybridized from sp³ to sp² in the rate-determining step. nih.gov

Future Directions and Emerging Research Avenues for D Xylose 5 C D2

Development of Novel D-Xylose-5-C-d2 Synthesis Methodologies

The advancement of research utilizing this compound is intrinsically linked to the development of efficient and cost-effective synthesis methods. While established methods for deuteration exist, future research will likely focus on creating more sophisticated and scalable approaches.

Current strategies for producing deuterated compounds often involve biological or chemical methods. Biological deuteration can be achieved by cultivating organisms in a deuterated medium, leading to the incorporation of deuterium (B1214612) into various biomolecules, including sugars. researchgate.net Chemical synthesis offers another route, with methods available for the convenient preparation of deuterated aromatic compounds, for instance. acs.org

Future methodologies may explore enzymatic synthesis or chemo-enzymatic approaches to achieve highly specific and efficient deuteration at the C-5 position of D-xylose. The use of enzymes like xylose isomerase, which is already used in large-scale industrial processes for sugar conversion, could be adapted for deuterated substrate synthesis. researchgate.netethz.chacs.org Innovations in this area will be crucial for making this compound more accessible for a broader range of research applications, moving beyond niche studies to large-scale metabolic investigations.

Integration of this compound Tracing with Multi-Omics Data for Systems Biology Approaches

The integration of stable isotope tracing with multi-omics platforms represents a powerful frontier in systems biology. This compound is poised to play a significant role in these integrated approaches, which aim to provide a holistic understanding of cellular metabolism and regulation. sjtu.edu.cnmorgridge.orgsolubilityofthings.com

By tracing the metabolic fate of this compound, researchers can elucidate metabolic pathways and quantify flux rates. solubilityofthings.comnih.gov When this metabolic data is combined with transcriptomic, proteomic, and other omics data, it can reveal how metabolic changes are linked to gene expression and protein activity. nih.govresearchgate.net For example, in the context of biofuel production, understanding how microorganisms like Clostridium acetobutylicum or Saccharomyces cerevisiae metabolize xylose is critical for optimizing the production of desired products. researchgate.netnih.gov Tracing with this compound can pinpoint metabolic bottlenecks or alternative pathways that can then be targeted for genetic engineering, guided by insights from multi-omics data. nih.gov

Future research will likely focus on developing advanced computational models and bioinformatics tools to effectively integrate these large and complex datasets. researchgate.netshimadzu.com This will enable a more comprehensive understanding of how organisms respond to different conditions and how metabolic networks are rewired, with this compound serving as a key probe for interrogating these systems.

Advancements in High-Resolution Spatially Resolved Isotopic Analysis Techniques

The ability to visualize the distribution of molecules within tissues and even single cells is revolutionizing our understanding of biological processes. Advancements in high-resolution spatially resolved isotopic analysis techniques are set to enhance the utility of tracers like this compound.

Mass spectrometry imaging (MSI) is a powerful tool that allows for the untargeted spatial mapping of thousands of molecules in a single experiment. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI and secondary ion mass spectrometry (SIMS) are particularly well-suited for this purpose. nih.govnsf.govfigshare.com The use of deuterated compounds in MSI can be advantageous. For instance, deuterated matrices in MALDI-MS can help to unmask signals from small molecules that would otherwise be obscured. figshare.com

A significant advancement is the use of nanoscale secondary ion mass spectrometry (NanoSIMS), which can measure isotope ratios at the subcellular level. nih.gov This technique allows researchers to track the incorporation of deuterated tracers into specific organelles, providing unprecedented insights into metabolic activity within a cell. nih.gov Future developments in this area will likely focus on improving spatial resolution, sensitivity, and the ability to analyze a wider range of deuterated compounds simultaneously. nih.gov Combining these imaging techniques with this compound tracing will enable researchers to create detailed metabolic maps of tissues and cells, revealing spatial variations in xylose metabolism in health and disease.

Potential Applications in Advanced Biomaterial and Biocatalysis Research Beyond Basic Metabolism

The applications of this compound are expected to extend beyond the study of basic metabolism into the realms of advanced biomaterials and biocatalysis.

In biomaterial research, there is a growing interest in using renewable resources like lignocellulosic biomass, which is rich in xylose, to produce bioplastics and other materials. diva-portal.org Hemicelluloses, which are polymers of sugars including xylose, can be extracted from sources like wheat straw and used in various applications. frontiersin.org The xylans present in biomass can also be hydrolyzed to produce xylooligosaccharides. mdpi.com Deuterated xylose could be used to study the synthesis and degradation of these biomaterials, providing insights into their structure and stability.

In the field of biocatalysis, enzymes are used to perform chemical transformations. frontiersin.org Xylose can be a substrate for various enzymes, and understanding the mechanisms of these enzymes is crucial for their application in industrial processes. For example, xylose reductase can convert xylose to xylitol (B92547), a valuable sugar substitute. acs.org this compound can be used as a mechanistic probe to study enzyme kinetics and reaction pathways through techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). biorxiv.org This can aid in the design and engineering of more efficient biocatalysts for the production of valuable chemicals from xylose. frontiersin.orgacs.org

Future research in these areas will likely involve the development of novel biocatalytic systems for the conversion of xylose and the creation of new biomaterials with tailored properties, with this compound serving as a valuable analytical tool.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.